3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Description
This compound features a propan-1-one backbone substituted with two phenyl groups at the 3-position and a piperazine moiety linked to a 1,2,5-thiadiazole ring at the 4-position.
Properties
IUPAC Name |
3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(25-13-11-24(12-14-25)20-16-22-27-23-20)15-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHDFHVZMJIUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Approach
The 3,3-diphenylpropan-1-one backbone is synthesized via a modified Friedel-Crafts acylation. Reacting propanoyl chloride with benzene in the presence of AlCl₃ yields the diketone intermediate, which undergoes selective reduction using NaBH₄/CeCl₃ to afford the desired ketone.
Reaction Conditions :
Claisen Condensation Method
An alternative route employs Claisen condensation between ethyl phenylacetate and acetophenone under basic conditions:
Optimized Conditions :
-
Ethyl phenylacetate (1 eq), acetophenone (1.2 eq), NaOEt (2 eq), ethanol, reflux, 8 h.
Preparation of 4-(1,2,5-Thiadiazol-3-yl)piperazine
Thiadiazole Ring Construction via Oxidative Cyclization
The 1,2,5-thiadiazole moiety is synthesized from thiosemicarbazide precursors. As demonstrated in, 3-chloro-1,2,5-thiadiazole (3) is prepared via oxidative cyclization of thiosemicarbazone (2) using NH₄Fe(SO₄)₂·12H₂O:
Key Steps :
Piperazine Functionalization
3-Chloro-1,2,5-thiadiazole (3) undergoes nucleophilic aromatic substitution with piperazine in dioxane:
Conditions :
-
3-Chloro-1,2,5-thiadiazole (1 eq), piperazine (1.5 eq), DIPEA (2 eq), dioxane, 80°C, 12 h.
Yield : 74%.
Coupling Strategies for Final Assembly
Acylation of 4-(1,2,5-Thiadiazol-3-yl)piperazine
The Boc-protected piperazine-thiadiazole derivative (4) is acylated with 3,3-diphenylpropanoyl chloride (5) to ensure mono-functionalization:
Procedure :
One-Pot Mannich Reaction
A Mannich-based approach condenses 3,3-diphenylpropan-1-one, formaldehyde, and 4-(1,2,5-thiadiazol-3-yl)piperazine in acetic acid:
Optimized Conditions :
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Acylation (Route A) | High regioselectivity, scalable | Requires Boc-protection steps | 68% |
| Mannich (Route B) | One-pot procedure, fewer intermediates | Lower yield, competing side reactions | 58% |
Purification and Characterization
Final purification is achieved via silica gel chromatography (hexane:EtOAc, 3:1) or recrystallization from ethanol/water. Structural confirmation relies on:
Chemical Reactions Analysis
Types of Reactions
3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one can be categorized into several key areas:
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with thiadiazole and piperazine structures. These compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens. For example, research conducted on piperazine derivatives has revealed their potential as inhibitors of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid biosynthesis .
Neurological Applications
The piperazine component suggests potential applications in neurology , particularly as modulators of neurotransmitter receptors. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, which are critical in treating mood disorders and other neurological conditions .
Case Study 1: Antitumor Activity
A study published in ResearchGate investigated the synthesis and biological evaluation of thiadiazole-based compounds as antitumor agents. The results indicated that certain derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 40 nM against specific cancer cell lines, demonstrating promising anticancer activity .
Case Study 2: Antimicrobial Screening
In another study focusing on piperazine derivatives bearing thiadiazole moieties, researchers screened various compounds for antimicrobial activity. The results showed that several derivatives had significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential for development into new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Pharmacological Data
The following table summarizes critical differences and findings for compounds with shared structural motifs:
Structural and Functional Insights
Heterocyclic Modifications
- Thiadiazole vs. This substitution could alter receptor binding kinetics, though pharmacological data are unavailable for direct comparison .
- Benzothiophene and Pyridine () : Compound 7e demonstrates moderate serotonin receptor affinity (IC50 = 2.50 μM), suggesting that electron-rich aromatic systems (e.g., benzothiophene) paired with pyridine-piperazine enhance binding. The absence of diphenyl groups in 7e highlights the importance of hydrophobic interactions in the target compound .
Substituent Effects on Piperazine
- Trifluoromethylphenyl () : BIA 3-335’s trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve blood-brain barrier penetration. Its nitro and dihydroxy groups, however, could limit bioavailability compared to the target compound’s simpler diphenyl-thiadiazole design .
- Such modifications are common in CNS-targeting agents but may reduce solubility compared to thiadiazole-based analogs .
Propan-1-One Backbone Variations
- Diphenyl vs. Monophenyl: The target compound’s 3,3-diphenyl substitution likely enhances hydrophobic interactions with receptor pockets, a feature absent in monophenyl analogs like 7e. This could translate to higher binding affinity or selectivity .
SAR Trends and Implications
Electron-Withdrawing Groups : Thiadiazole and pyridine rings (as in 7e) improve receptor binding via electron-deficient aromatic systems, whereas electron-donating groups (e.g., indole in ) may reduce affinity .
Hydrophobic Substituents : Diphenyl groups (target compound and ) likely enhance membrane permeability and target engagement in lipophilic environments, such as CNS receptors .
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of 3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one?
- Methodological Answer : The synthesis involves coupling the thiadiazole-piperazine moiety to the diphenylpropanone core. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitution reactions .
- Catalysts : Use coupling agents like TBTU or HOBt to activate carboxyl intermediates .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating high-purity products .
- Yield optimization : Reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for amine:carbonyl) must be tightly controlled .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic techniques :
- ¹H/¹³C NMR : Verify resonance peaks for the piperazine NH (δ 2.5–3.5 ppm), thiadiazole protons (δ 8.0–8.5 ppm), and aromatic diphenyl groups (δ 7.2–7.6 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases or GPCRs (e.g., serotonin receptors) due to the piperazine-thiadiazole motif’s affinity for these targets .
- Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?
- Methodological Answer :
- Modify substituents :
- Replace thiadiazole with triazole or oxadiazole to alter electronic properties .
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl rings to improve metabolic stability .
- Pharmacokinetic assays :
- Measure logP (octanol-water) to optimize lipophilicity.
- Assess metabolic stability in liver microsomes .
Q. What computational methods are suitable for predicting target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (e.g., 5-HT₁A) .
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) .
- QSAR models : Train algorithms on datasets of piperazine derivatives to predict bioactivity .
Q. How can contradictory data from biological assays be resolved?
- Methodological Answer :
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
- Off-target screening : Use proteome profiling (e.g., KINOMEscan) to identify confounding interactions .
- Structural analogs : Compare activity of derivatives to isolate contributions of specific functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
